(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.: 623935-06-8
Cat. No.: VC16131106
Molecular Formula: C31H27N5O3S
Molecular Weight: 549.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623935-06-8 |
|---|---|
| Molecular Formula | C31H27N5O3S |
| Molecular Weight | 549.6 g/mol |
| IUPAC Name | (5Z)-2-(4-methoxyphenyl)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C31H27N5O3S/c1-20(2)19-39-26-15-9-21(10-16-26)28-23(18-35(33-28)24-7-5-4-6-8-24)17-27-30(37)36-31(40-27)32-29(34-36)22-11-13-25(38-3)14-12-22/h4-18,20H,19H2,1-3H3/b27-17- |
| Standard InChI Key | ZLOMPHPJABBPLW-PKAZHMFMSA-N |
| Isomeric SMILES | CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6 |
| Canonical SMILES | CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6 |
Introduction
The compound (5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl) thiazolo[3,2-b] triazol-6(5H)-one is a heterocyclic molecule with significant potential in medicinal chemistry. Its structure integrates multiple pharmacophoric groups, including pyrazole, thiazole, and triazole rings, which are known for their diverse biological activities. This article provides a detailed examination of its synthesis, structural properties, and potential applications.
Structural Features
The compound contains the following key structural components:
-
A pyrazole ring substituted with phenyl and 4-isobutoxyphenyl groups.
-
A thiazolo-triazole moiety, which is a fused heterocyclic system.
-
A methylene bridge linking the pyrazole and thiazolo-triazole systems.
-
A methoxyphenyl group attached to the thiazolo-triazole framework.
These features suggest that the compound may exhibit diverse biological activities due to its electron-donating and electron-withdrawing substituents.
Synthesis
The synthesis of this compound typically involves multi-step reactions combining pyrazole derivatives with thiazolo-triazole frameworks. Key steps include:
-
Formation of the pyrazole core: This is achieved through cyclization reactions involving hydrazine derivatives and β-diketones.
-
Construction of the thiazolo-triazole system: This involves condensation reactions using thiosemicarbazides or related precursors.
-
Final coupling step: The methylene bridge is introduced via Knoevenagel condensation between the pyrazole derivative and an aldehyde-functionalized thiazolo-triazole.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm the structure of the synthesized compound .
Applications
The compound's pharmacological relevance lies in:
-
Drug discovery: Its heterocyclic framework makes it a candidate for lead optimization in medicinal chemistry programs.
-
Material science: Heterocycles like this are explored for optoelectronic applications due to their conjugated systems.
-
Biological probes: The molecule can serve as a scaffold for designing enzyme inhibitors or receptor modulators.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume